N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a morpholinopyrimidine moiety, which is known for its diverse biological activities, and a tetrahydrofuran-2-carboxamide group, which enhances its chemical stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4-chloropyrimidine with morpholine under basic conditions. The resulting intermediate is then coupled with 2-(2-hydroxyethyl)tetrahydrofuran-2-carboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and can be scaled up efficiently to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The morpholinopyrimidine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets such as COX and iNOS. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and nitric oxide . Molecular docking studies have shown that the compound forms hydrophobic interactions with the active sites of these enzymes, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is unique due to its combination of the morpholinopyrimidine and tetrahydrofuran-2-carboxamide moieties, which confer enhanced chemical stability and solubility. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h10-12H,1-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCJPKCZOUSLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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